molecular formula C11H16Cl3N5 B091627 Chlorproguanil hydrochloride CAS No. 15537-76-5

Chlorproguanil hydrochloride

Cat. No. B091627
CAS RN: 15537-76-5
M. Wt: 324.6 g/mol
InChI Key: SVJMILFDDBKCGG-UHFFFAOYSA-N
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Scientific Research Applications

Chlorproguanil hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Chlorproguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite. This enzyme is crucial for the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. By blocking this enzyme, this compound prevents the parasite from reproducing and spreading within the host .

Safety and Hazards

Chlorproguanil hydrochloride is classified as Acute Toxicity, Oral (Category 3) . It is toxic if swallowed . It has been associated with a risk of haemolytic anaemia in individuals with glucose-6-phosphate dehydrogenase deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorproguanil hydrochloride is synthesized through a series of chemical reactions involving the chlorination of proguanil. The process typically involves the following steps:

    Chlorination: Proguanil is chlorinated to introduce chlorine atoms at specific positions on the aromatic ring.

    Hydrochloride Formation: The chlorinated product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Chlorproguanil hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines .

Comparison with Similar Compounds

Chlorproguanil hydrochloride is part of the antifolate class of antimalarial drugs, which also includes:

    Proguanil: Similar in structure and function, proguanil is often used in combination with other antimalarials like atovaquone.

    Pyrimethamine: Another antifolate, pyrimethamine is used in combination with sulfadoxine for malaria treatment.

    Trimethoprim: Although primarily used as an antibacterial, trimethoprim shares a similar mechanism of action by inhibiting dihydrofolate reductase.

Uniqueness: this compound is unique due to its dichloro-substitution, which enhances its potency against certain strains of malaria. its development was limited by safety concerns, distinguishing it from other antifolates that are still in use .

properties

IUPAC Name

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMILFDDBKCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

537-21-3 (Parent)
Record name Chlorproguanil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00892386
Record name Chlorproguanil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6001-93-0
Record name Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6001-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorproguanil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorproguanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dichlorophenyl)-5-isopropylbiguanide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.314
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Record name CHLORPROGUANIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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